2-Bromobenzotrifluoride

Physical Chemistry Process Engineering Analytical Chemistry

2-Bromobenzotrifluoride (1-bromo-2-(trifluoromethyl)benzene, CAS 392-83-6) is an ortho-substituted aryl bromide with an electron-withdrawing trifluoromethyl (-CF3) group. This configuration confers distinct physicochemical properties, including a density of 1.652 g/mL at 25°C and a boiling point of 167-168°C.

Molecular Formula C7H4BrF3
Molecular Weight 225.01 g/mol
CAS No. 392-83-6
Cat. No. B1265661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzotrifluoride
CAS392-83-6
Molecular FormulaC7H4BrF3
Molecular Weight225.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)Br
InChIInChI=1S/C7H4BrF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
InChIKeyRWXUNIMBRXGNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzotrifluoride (CAS 392-83-6): A Core Fluorinated Aryl Halide for Regiospecific Synthesis


2-Bromobenzotrifluoride (1-bromo-2-(trifluoromethyl)benzene, CAS 392-83-6) is an ortho-substituted aryl bromide with an electron-withdrawing trifluoromethyl (-CF3) group [1]. This configuration confers distinct physicochemical properties, including a density of 1.652 g/mL at 25°C and a boiling point of 167-168°C . It serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the construction of complex pharmaceutical and agrochemical intermediates .

Why Procuring 2-Bromobenzotrifluoride is Not Interchangeable with its 3- or 4-Bromo Analogs


Substituting 2-Bromobenzotrifluoride with its meta- or para-isomers (3- or 4-Bromobenzotrifluoride) will alter reaction outcomes due to significant differences in steric hindrance, electronic distribution, and physical properties. The ortho-substitution pattern in 2-Bromobenzotrifluoride introduces unique steric constraints that influence cross-coupling reaction rates and regioselectivity compared to the less hindered para-isomer [1]. Furthermore, variations in lipophilicity (XLogP3: 3.6 for 2-Br vs. 3.9 for 4-Br) can impact the pharmacokinetic profiles of downstream drug candidates, making generic substitution a critical risk in medicinal chemistry campaigns [2].

Quantitative Differentiation of 2-Bromobenzotrifluoride (CAS 392-83-6) Against Key Comparators


Comparative Physical Properties: Boiling Point and Density vs. 3- and 4-Bromo Isomers

The ortho-substitution pattern of 2-Bromobenzotrifluoride results in a distinct boiling point (167-168 °C) that is notably higher than its meta-isomer (151-155 °C) and para-isomer (154-155 °C). This difference is critical for separation by distillation. Additionally, its density (1.652 g/mL) is higher than both the 3-bromo (1.61-1.62 g/mL) and 4-bromo (~1.6 g/mL) analogs [1].

Physical Chemistry Process Engineering Analytical Chemistry

Comparative Lipophilicity: XLogP3 Difference vs. 4-Bromo Isomer

The lipophilicity of 2-Bromobenzotrifluoride is quantifiably lower than its para-substituted analog. Computed XLogP3 values from PubChem show a Δ of 0.3 log units between the ortho (3.6) and para (3.9) isomers [1][2]. This difference is significant in a drug discovery context, where even minor variations in logP can influence membrane permeability and metabolic stability.

Medicinal Chemistry ADME Drug Design

Synthesis Efficiency: High-Yield Production Method with Low Isomeric Impurities

A patented method for synthesizing 2-Bromobenzotrifluoride (CN106336340A) demonstrates an isolated yield of 89% with a GC purity of 99% [1]. The patent explicitly claims that this route produces fewer meta- and para-isomers compared to prior art methods, thereby reducing the cost and complexity of purification [1]. This is a critical differentiator from older, less selective synthetic routes that yield isomeric mixtures.

Process Chemistry Manufacturing Cost Efficiency

Synthetic Utility: Enabling Regioselective C–F Arylation for Fluorenone Synthesis

2-Bromobenzotrifluoride is uniquely positioned to undergo tandem cross-coupling and intramolecular C–F arylation to form fluorenones, a transformation not generally applicable to meta- or para-isomers. In a 2023 study, Suzuki-Miyaura coupling of 2-bromobenzotrifluoride with phenylboronic acid, followed by TfOH-mediated cyclization, provided the corresponding fluorenone in quantitative yield [1]. The ortho-relationship between the bromine and the -CF3 group is essential for this intramolecular cyclization event.

Synthetic Methodology C-F Activation Material Science

Optimal Use Cases for 2-Bromobenzotrifluoride (CAS 392-83-6) Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Fluorinated Drug Candidates

2-Bromobenzotrifluoride is the preferred electrophile for introducing a 2-(trifluoromethyl)phenyl moiety into drug candidates via cross-coupling reactions. Its specific lipophilicity (XLogP3 = 3.6) and electronic properties are well-suited for optimizing ADME profiles, as demonstrated in the synthesis of various kinase inhibitor scaffolds [1][2]. The high purity (≥99% GC) available from modern synthetic routes ensures reproducibility in SAR studies .

Process Chemistry: Cost-Effective Scale-Up for Agrochemical Intermediates

For industrial-scale production of agrochemicals, the patented high-yield (89%) synthesis of 2-Bromobenzotrifluoride offers a clear cost advantage [1]. The method's low isomeric impurity profile minimizes expensive purification steps, making it a more economical choice compared to sourcing or synthesizing the 3- or 4-bromo isomers, which may have less efficient production routes [1].

Advanced Materials: Synthesis of Fluorenone and Xanthone Derivatives

2-Bromobenzotrifluoride is uniquely capable of undergoing tandem cross-coupling and intramolecular C–F arylation to construct fluorenone and xanthone cores, as evidenced by a quantitative cyclization yield reported in the literature [1]. This specific transformation, inaccessible to the meta- and para-isomers, makes 2-Bromobenzotrifluoride the essential building block for researchers developing new organic electronic materials or fluorescent probes.

Analytical and Quality Control: Use as a Distinct Reference Standard

The distinct physical properties of 2-Bromobenzotrifluoride—specifically its boiling point (167-168 °C), density (1.652 g/mL), and refractive index (1.482)—provide clear analytical markers to distinguish it from its regioisomers (3-bromo and 4-bromo) in QC/QA laboratories [1][2]. This facilitates accurate identity verification and purity assessment of incoming materials, preventing costly cross-contamination errors.

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